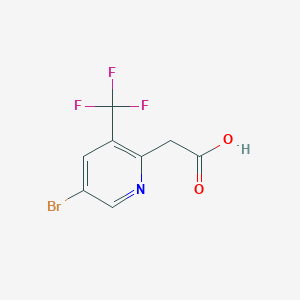

![molecular formula C7H12N2O2 B1529585 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane CAS No. 1389264-35-0](/img/structure/B1529585.png)

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

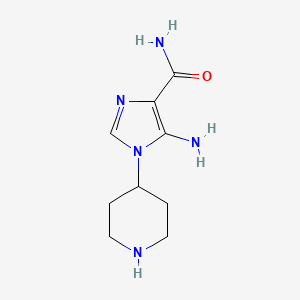

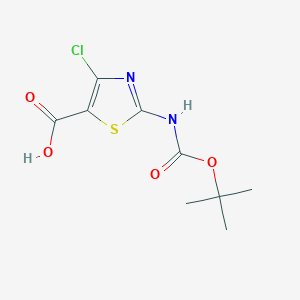

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

Synthetic Strategies and Biological Relevance

The spirocyclic compounds, including structures related to 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane, are central to numerous synthetic and medicinal chemistry efforts due to their presence in natural and synthetic bioactive molecules. These compounds are synthesized through various strategies, including Rh(II)-catalyzed spirocyclizations and other metal-catalyzed processes, to create medicinally relevant scaffolds (Sinibaldi & Canet, 2008); (Dar'in et al., 2020).

Advancements in Spirocyclic Frameworks

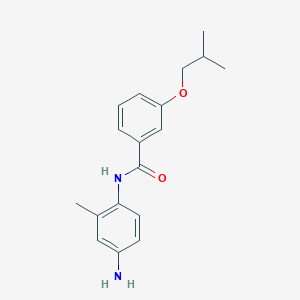

Research has led to the development of novel synthetic routes for creating sulfur-containing spiro compounds and spirocyclic derivatives with potential biological activities. These advancements include the formation of spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones, showcasing the versatility of spirocyclic compounds in drug discovery (Reddy et al., 1993).

Application in Drug Discovery and Development

Spirocyclic Compounds as Biofunctional Molecules

Spiro[4,5]decanes and related polycyclic compounds bearing spirocyclic systems play a significant role in biofunctional molecules. Diastereoselective and enantioselective synthesis methods have been developed to produce spiro[4,5]decanes with high stereogenic control, important for the development of novel pharmaceuticals (Huang et al., 2017).

Innovative Scaffolds for Drug Discovery

The construction of novel scaffolds, such as thia/oxa-azaspiro[3.4]octanes, using efficient and step-economic routes underlines the importance of spirocyclic compounds in creating multifunctional modules for drug discovery. These compounds are designed to serve as diverse and structurally novel platforms for the development of new therapeutic agents (Li et al., 2013).

Mécanisme D'action

Pharmacokinetics

- The compound’s water solubility has been significantly improved (up to 40 times) by incorporating an oxygen atom into the spirocyclic unit . Its lipophilicity is reduced, which may affect tissue distribution. Information on its metabolic pathways is lacking. The compound’s excretion routes need further exploration.

Propriétés

IUPAC Name |

8-oxa-2,6-diazaspiro[4.5]decan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-9-7(2-4-11-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZAMVXWXHQBDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCOC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)

![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)

![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)